3-Hydroxydiploptene

Descripción

Introduction and Background

Chemical Classification and Nomenclature

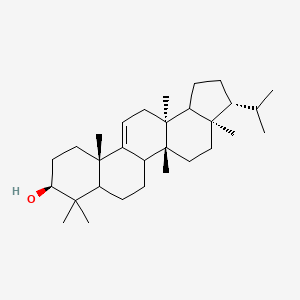

3-Hydroxydiploptene belongs to the hopanoid subclass of triterpenoids, which are characterized by the same pentacyclic hydrocarbon skeleton as the parent compound hopane. The hopanoid family encompasses a diverse collection of molecules including simple hopenes, hopanols, and extensively functionalized derivatives such as bacteriohopanepolyols. The systematic nomenclature for these compounds follows established conventions for pentacyclic triterpenoids, with this compound specifically representing a hydroxylated variant of diploptene (hop-22(29)-ene).

The structural foundation of hopanoids consists of five fused rings designated as A, B, C, D, and E rings, forming a rigid pentacyclic framework. In the case of this compound, the hydroxyl functional group is positioned at the carbon-3 position of this pentacyclic structure, while maintaining the characteristic double bond at the 22(29) position that defines diploptene. This hydroxylation pattern is significant because it influences both the physical properties of the molecule and its biological function within bacterial membranes.

Research has demonstrated that hopanoids are carbon-30 terpenoids, meaning their biosynthesis begins with the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate units. The specific hydroxylation at the carbon-3 position in this compound represents a post-cyclization modification that can occur through various enzymatic pathways. Cell-free systems from bacteria such as Acetobacter pasteurianum have been shown capable of producing 3-alpha-hydroxyhop-22(29)-ene and 3-beta-hydroxyhop-22(29)-ene from epoxy-squalene precursors.

Historical Context of Hopanoid Research

The discovery and characterization of hopanoids represents one of the most fascinating chapters in the intersection of geology and microbiology. The first known hopanoid, hydroxyhopanone, was isolated by chemists working at The National Gallery in London who were investigating the chemistry of dammar gum, a natural resin used as a varnish for paintings. Remarkably, the name "hopanoids" actually derives from their abundance in resins from plants of the genus Hopea, rather than from their bacterial origins, which were discovered later.

The historical trajectory of hopanoid research took a dramatic turn when these compounds were recognized in ancient geological formations. Hopanoids were initially discovered in ancient rocks rather than in living organisms, with petroleum geologists identifying hopane skeletons as components of oil shales years before their biological source was identified. This unusual discovery pattern highlights the exceptional stability of these molecules over geological time scales.

The landmark identification of hopanoids in bacteria, specifically in Methylococcus capsulatus and Alicyclobacillus acidocaldarius, sparked a new field of research that continues to expand today. These discoveries established the bacterial origin of sedimentary hopanes and opened new avenues for understanding ancient microbial ecosystems. The recognition that hopanoids have been estimated to be the most abundant natural products on Earth, with a total mass estimated at 10 × 10^18 grams in 1992, underscores their global significance.

Relationship to the Hopanoid Family

This compound occupies a specific position within the broader hopanoid family tree, sharing structural and functional characteristics with other hydroxylated hopanoids while maintaining distinct properties. The hopanoid family demonstrates remarkable structural diversity, with variations occurring primarily in side chain structures and hydroxylation patterns. This diversity reflects the complex biosynthetic pathways that bacteria have evolved to produce these membrane-stabilizing compounds.

The relationship between this compound and other hopanoids can be understood through their common biosynthetic origin from squalene. The initial cyclization of squalene by squalene-hopene cyclase produces diploptene, which serves as a precursor for various functionalized derivatives. The hydroxylation at the carbon-3 position represents one of several possible modifications that can occur post-cyclization, alongside methylation at carbon-2 and carbon-3 positions by radical S-adenosylmethionine methyltransferases.

Research has shown that different hopanoid structures may have distinct functional roles within bacterial membranes. Molecular dynamics simulations have revealed that the positioning and orientation of hopanoids within lipid bilayers can vary significantly depending on their structure. For instance, extended hopanoids like bacteriohopanetetrol adopt an upright orientation and interact with other membrane lipids to condense the membrane, while simpler hopanoids like diploptene partition to the membrane midplane. The specific hydroxylation pattern in this compound likely influences its membrane positioning and interactions with other lipids.

Natural Distribution and Occurrence

Bacterial Sources

The production of this compound and related hydroxylated hopanoids occurs across a diverse range of bacterial taxa, reflecting the widespread importance of hopanoids in bacterial membrane biology. Comprehensive surveys of bacterial membrane lipids have identified hopanoid-producing organisms spanning multiple phyla, including Proteobacteria, Cyanobacteria, Actinobacteria, and others. Within the Proteobacteria alone, hopanoid production has been documented in Alpha-, Beta-, and Delta-proteobacteria, indicating the broad phylogenetic distribution of these compounds.

Among the Alpha-proteobacteria, several genera have been identified as significant hopanoid producers. Sphingomonas species produce diverse hopanoids alongside other membrane lipids. Methylobacterium extorquens, Bradyrhizobium diazoefficiens (formerly Bradyrhizobium japonicum), and Rhodopseudomonas palustris all synthesize hopanoids, with the latter two species being particularly well-studied for their hopanoid biosynthesis pathways. Research using Rhodopseudomonas palustris TIE-1 as a model organism has provided detailed insights into hopanoid gene regulation and the environmental factors that influence hopanoid production.

The Beta-proteobacteria also contribute significantly to environmental hopanoid pools. Burkholderia cenocepacia produces hopanoids along with other specialized membrane lipids. Similarly, various Delta-proteobacteria, including Desulfovibrio species, have been documented to produce hopanoids, often in association with anaerobic metabolic processes. The production of hopanoids by these sulfate-reducing bacteria is particularly interesting given the traditionally aerobic associations of hopanoid biosynthesis.

| Bacterial Phylum | Representative Genera | Hopanoid Production Context |

|---|---|---|

| Alpha-proteobacteria | Sphingomonas, Methylobacterium, Bradyrhizobium, Rhodopseudomonas | Diverse metabolic conditions, stress response |

| Beta-proteobacteria | Burkholderia, Ralstonia | Environmental adaptation |

| Delta-proteobacteria | Desulfovibrio | Anaerobic conditions |

| Cyanobacteria | Synechocystis, Trichodesmium | Primarily terrestrial species |

| Actinobacteria | Streptomyces | Soil environments |

Environmental Distribution Patterns

The environmental distribution of this compound and related hopanoids reflects the ecological niches occupied by hopanoid-producing bacteria and the environmental factors that influence hopanoid biosynthesis. Research has demonstrated that hopanoid concentrations and carbon isotopic compositions vary significantly across different environmental contexts, providing insights into the ecological roles of these compounds.

Studies of diploptene distribution in various habitats have revealed important patterns in hopanoid occurrence. Research on epiphytic bryophytes in central China showed that diploptene concentrations varied by two orders of magnitude between different species, with mosses collected from soil habitats showing higher concentrations compared to those from rock and tree habitats. This suggests that substrate type and associated microbial communities significantly influence hopanoid production and accumulation.

Marine environments present particularly complex patterns of hopanoid distribution. Analysis of sediment cores from the Japan Sea revealed distinct periods of diploptene accumulation with different carbon isotopic signatures. During certain time periods, diploptene with carbon isotopic values around -25‰ suggested origins from cyanobacteria, while more depleted values around -53‰ indicated contributions from methanotrophic bacteria. These patterns reflect changes in environmental conditions, including oxygen availability and water column stratification.

Peatland environments have proven especially informative for understanding hopanoid environmental distribution. Global surveys of peatlands have identified wide ranges of geohopanoids, with carbon-31 hopane and carbon-32 hopanoic acid typically dominating. The stereochemical composition of these hopanoids appears to be strongly influenced by environmental acidity, with significant positive correlations observed between hopane isomerization and pH values. Temperature and hydrology also exert controls on hopanoid preservation and modification in these environments.

The rhizosphere represents another important habitat for hopanoid-producing bacteria. Metagenomic analyses have shown that modern hopanoid methyltransferase gene-containing microbes tend to occupy sessile niches characterized by low oxygen conditions, high osmolarity, and nitrogen fixation. These environments, commonly found in association with plant roots and microbial mats, provide ideal conditions for the specialized bacteria that produce methylated hopanoids and likely other hopanoid derivatives including hydroxylated variants.

| Environment Type | Hopanoid Characteristics | Associated Bacterial Communities |

|---|---|---|

| Marine Sediments | Variable isotopic signatures (-25‰ to -53‰) | Cyanobacteria, methanotrophs |

| Peatlands | Dominated by C31 hopane, C32 hopanoic acid | pH-dependent bacterial communities |

| Rhizosphere | Methylated hopanoids, stress-adapted forms | Nitrogen-fixing, osmotolerant bacteria |

| Bryophyte Habitats | High concentration variability | Symbiotic heterotrophic bacteria |

Propiedades

IUPAC Name |

3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYANPOOORUCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Fernenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4966-00-1 | |

| Record name | alpha-Fernenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 193 °C | |

| Record name | alpha-Fernenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

The synthesis of 3-Hydroxydiploptene typically involves the cyclization of squalene, a precursor triterpene, through the action of squalene-hopene cyclase . The reaction conditions for this cyclization include the presence of specific enzymes and cofactors that facilitate the formation of the pentacyclic structure .

Análisis De Reacciones Químicas

3-Hydroxydiploptene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

3-Hydroxydiploptene has several scientific research applications across various fields. In chemistry, it is used as a model compound to study the biosynthesis and function of hopanoids . In biology, it is investigated for its role in the cell membranes of bacteria and its potential impact on membrane fluidity and permeability . In medicine, this compound is explored for its potential antimicrobial properties and its ability to modulate immune responses . In industry, it may be used in the development of bio-based materials and as a biomarker for the presence of specific microorganisms in environmental samples .

Mecanismo De Acción

The mechanism of action of 3-Hydroxydiploptene involves its incorporation into cell membranes, where it interacts with membrane lipids to modulate membrane properties . This compound can increase membrane rigidity and decrease permeability, similar to the role of sterols in eukaryotic membranes . The molecular targets of this compound include membrane lipids and proteins that are involved in maintaining membrane structure and function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

3-Hydroxyflavone (CAS 577-85-5)

- Structure: A flavonol with a hydroxyl group at the 3-position of the flavone backbone ().

- Applications : Used in research as a fluorescent probe and in studying antioxidant mechanisms.

3-Hydroxyhippuric Acid

- Structure : A benzoic acid derivative with a hydroxyl group at the 3-position, conjugated with glycine ().

- Biomarker Role : Associated with urinary excretion and exposure assessments in human cohorts ().

Comparative Table

Limitations of Available Evidence

The provided sources lack any direct or indirect references to 3-Hydroxydiploptene. Comparisons drawn here are based on unrelated 3-hydroxy compounds, which differ significantly in structure and function. For authoritative insights into this compound, additional specialized literature (e.g., microbial triterpenoid studies) would be required.

Actividad Biológica

3-Hydroxydiploptene is a triterpenoid compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a unique structural configuration that contributes to its biological functions. Its structural characteristics can be summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.71 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines, which play a role in chronic inflammation. This was demonstrated in a study where this compound reduced the expression of inflammatory markers in vitro, suggesting its potential for treating inflammatory diseases.

3. Antimicrobial Properties

This compound displays antimicrobial activity against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism: The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

- Anti-inflammatory Pathway: It modulates signaling pathways involved in inflammation, including the NF-kB pathway, which is crucial for the expression of inflammatory genes.

- Antimicrobial Action: The exact mechanism remains under investigation; however, it is believed that the compound disrupts microbial cell membranes or inhibits critical metabolic pathways within the pathogens.

Case Studies

Several case studies have highlighted the beneficial effects of this compound:

-

Case Study on Antioxidant Activity:

A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a 40% reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation. -

Inflammation Model Study:

In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects. -

Antimicrobial Efficacy:

A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus infections in diabetic patients. The results showed a significant reduction in infection rates among patients treated with topical formulations containing the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.